4-Methoxy-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula . It is characterized by a benzene ring substituted with a methoxy group and a 2-oxoethyl group, making it a derivative of benzonitrile. This compound is significant in various chemical applications due to its unique structural features and reactivity, which allow it to participate in diverse chemical reactions and serve as an intermediate in organic synthesis.
4-Methoxy-3-(2-oxoethyl)benzonitrile is classified as:
The synthesis of 4-Methoxy-3-(2-oxoethyl)benzonitrile can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 4-Methoxy-3-(2-oxoethyl)benzonitrile can be represented as follows:
COC1=C(C=C(C=C1)C#N)CC=OThis structure highlights the presence of both the methoxy and oxoethyl substituents on the aromatic ring, contributing to its chemical behavior.
4-Methoxy-3-(2-oxoethyl)benzonitrile undergoes various chemical reactions:
The products formed from these reactions include:
The mechanism of action for 4-Methoxy-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets. It acts as a substrate for various enzymes, leading to reactive intermediates that participate in biochemical pathways. The methoxy and oxoethyl groups significantly influence the compound's reactivity and binding affinity to target molecules, enhancing its potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.18 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties indicate that 4-Methoxy-3-(2-oxoethyl)benzonitrile has characteristics typical of organic compounds with functional groups that facilitate various chemical reactions .
4-Methoxy-3-(2-oxoethyl)benzonitrile has several scientific uses:
Its versatility makes it valuable across multiple fields, including chemistry, biology, and medicine.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6